

Durability of Response: A Comparative Analysis of KRAS G12C Inhibitors

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (3R,10R,14aS)-AZD4625

Cat. No.: B10829304

[Get Quote](#)

A detailed guide for researchers, scientists, and drug development professionals assessing the landscape of therapeutic options targeting the KRAS G12C mutation. This document provides a comparative overview of the durability of response to the investigational agent AZD4625 and its key competitors, supported by available experimental data.

This guide offers a comprehensive comparison of AZD4625 with other KRAS G12C inhibitors, focusing on the critical aspect of response durability. While clinical data on the duration of response for AZD4625 is not yet publicly available, this document summarizes the existing preclinical evidence for AZD4625 and contrasts it with the clinical data from competitors, including sotorasib, adagrasib, divarasib, and olomorasib.

Executive Summary

AZD4625 is a potent and selective covalent inhibitor of KRAS G12C that has demonstrated significant anti-tumor activity in preclinical models. It operates by irreversibly binding to the inactive GDP-bound state of the KRAS G12C mutant protein, thereby inhibiting downstream signaling pathways crucial for tumor growth and survival, such as the MAPK and PI3K pathways. Preclinical studies in patient-derived xenograft (PDX) models have shown that AZD4625 can induce sustained tumor regression in a subset of models.

In the clinical arena, several KRAS G12C inhibitors have established benchmarks for response durability. Sotorasib and adagrasib have received regulatory approval based on data from the CodeBreak 100 and KRYSTAL-1 trials, respectively, demonstrating meaningful and durable responses in patients with previously treated KRAS G12C-mutated non-small cell lung cancer

(NSCLC). Divarasib and olomorasib are also emerging as promising agents with encouraging durability data from their respective clinical development programs.

This guide provides a structured comparison of the available data to aid in the assessment of AZD4625's potential therapeutic profile in relation to its competitors.

Data Presentation: Comparative Durability of Response

The following table summarizes the available data on the durability of response for AZD4625 and its competitors. It is crucial to note that the data for AZD4625 is preclinical, while the data for its competitors is from clinical trials in patients with KRAS G12C-mutated NSCLC. Direct comparison should be made with this significant caveat in mind.

Drug Name (Trial Name)	Median Duration of Response (DoR)	Median Progression- Free Survival (PFS)	Median Overall Survival (OS)	Patient Population
AZD4625	Data Not Available (Clinical)	Data Not Available (Clinical)	Data Not Available (Clinical)	Preclinical: Patient-Derived Xenograft (PDX) models of NSCLC
Sotorasib (CodeBreak 100)	12.3 months[1]	6.3 months[1]	12.5 months[1]	Previously treated KRAS G12C-mutated NSCLC
Adagrasib (KRYSTAL-1)	12.4 months[2]	6.9 months[2]	14.1 months[2]	Previously treated KRAS G12C-mutated NSCLC
Divarasib (Phase 1 - NCT04449874)	14.0 months[3]	13.1 months[4]	Data Not Mature	Previously treated KRAS G12C-mutated NSCLC
Olomorasib (SUNRAY-01)	Data Not Mature	Data Not Mature	Data Not Mature	First-line KRAS G12C-mutated NSCLC (in combination)

Experimental Protocols

Detailed methodologies for the key clinical trials of competitor drugs are summarized below. As clinical trial data for AZD4625 is not yet available, a protocol for its clinical studies cannot be provided.

Sotorasib (CodeBreak 100)

- Study Design: A single-arm, open-label, multicenter Phase 2 trial.
- Patient Population: Patients with locally advanced or metastatic KRAS G12C-mutated NSCLC who had progressed after prior standard therapies.
- Dosing Regimen: Sotorasib 960 mg administered orally once daily.
- Primary Endpoint: Objective Response Rate (ORR).
- Secondary Endpoints: Duration of Response (DoR), Progression-Free Survival (PFS), Overall Survival (OS), and safety.

Adagrasib (KRYSTAL-1)

- Study Design: A multicohort, open-label Phase 1/2 trial.
- Patient Population: Patients with advanced solid tumors harboring a KRAS G12C mutation who had received prior systemic therapy. The data presented here is from the NSCLC cohort.
- Dosing Regimen: Adagrasib 600 mg administered orally twice daily.
- Primary Endpoint: Objective Response Rate (ORR).
- Secondary Endpoints: Duration of Response (DoR), Progression-Free Survival (PFS), Overall Survival (OS), and safety.

Divarasib (NCT04449874)

- Study Design: An open-label, multicenter Phase 1 dose-escalation and expansion study.
- Patient Population: Patients with advanced or metastatic solid tumors with a KRAS G12C mutation. The data presented is from the NSCLC cohort.
- Dosing Regimen: Divarasib administered orally once daily at various dose levels (50 mg to 400 mg).
- Primary Objective: Safety and tolerability.

- Secondary Objectives: Preliminary anti-tumor activity, including ORR, DoR, and PFS.

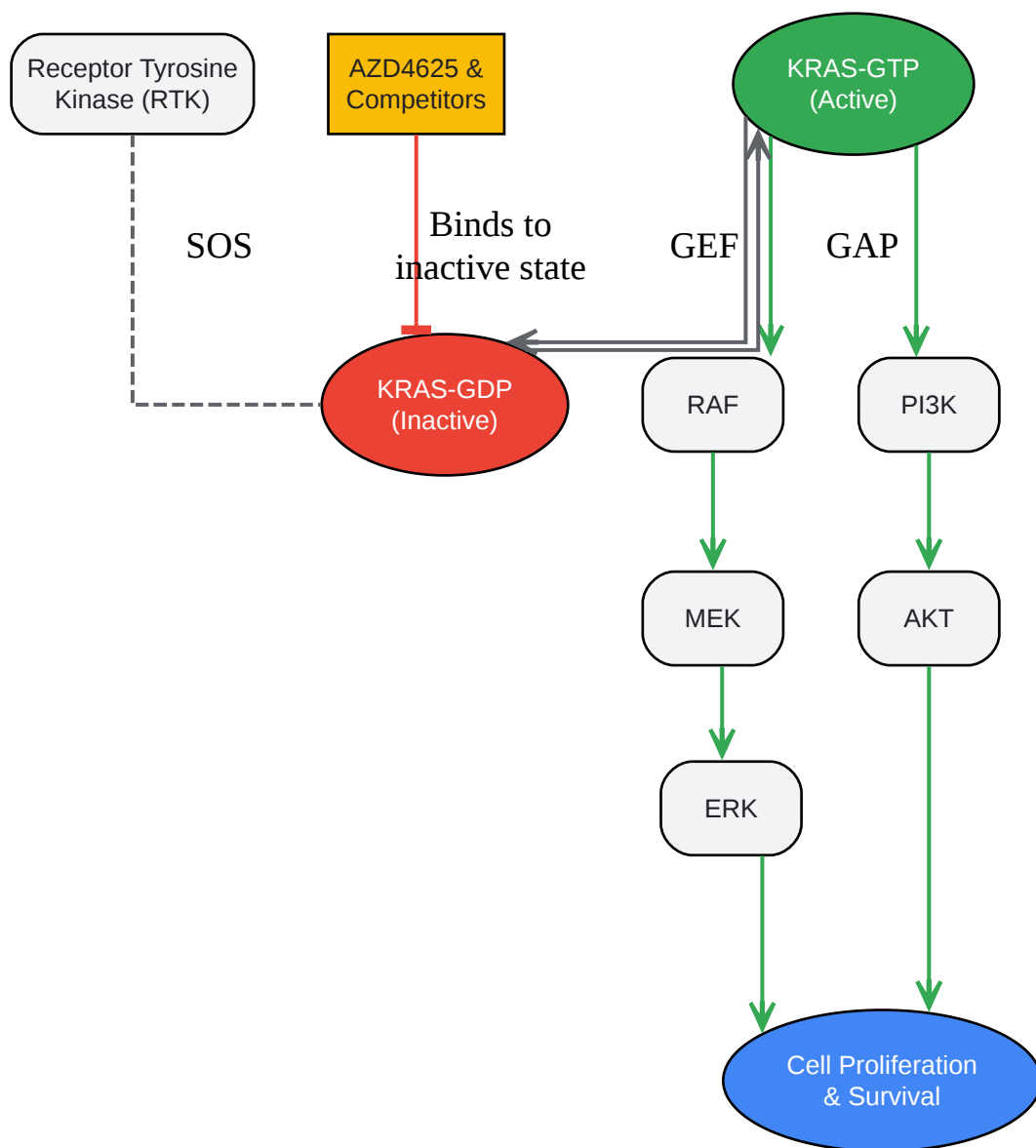
Olomorasib (SUNRAY-01)

- Study Design: A global, pivotal Phase 3 study comparing olomorasib in combination with pembrolizumab with or without chemotherapy to placebo plus standard of care.
- Patient Population: First-line treatment of patients with locally advanced or metastatic KRAS G12C-mutant NSCLC.
- Dosing Regimen: Olomorasib at 50 mg or 100 mg twice daily in combination with pembrolizumab and potentially chemotherapy.
- Primary Endpoint: Progression-Free Survival (PFS).
- Secondary Endpoints: Overall Survival (OS), Objective Response Rate (ORR), and Duration of Response (DoR).

Mandatory Visualization

Signaling Pathways

The following diagram illustrates the simplified KRAS signaling pathway and the point of intervention for KRAS G12C inhibitors like AZD4625.

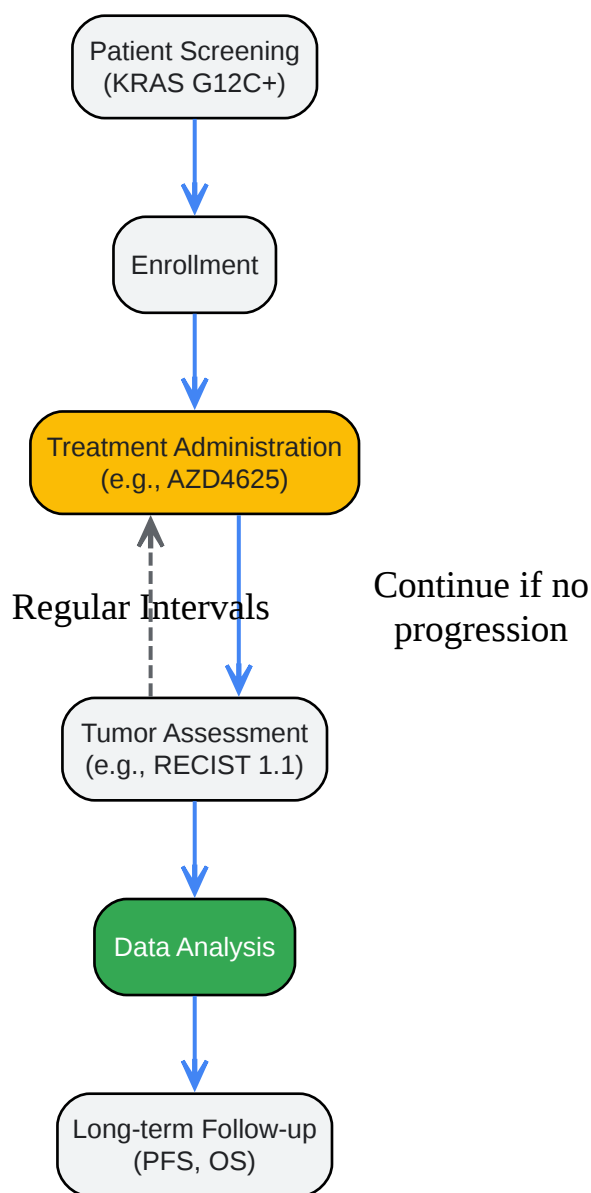


[Click to download full resolution via product page](#)

Caption: Simplified KRAS signaling pathway and inhibitor mechanism.

Experimental Workflow

This diagram outlines a typical workflow for a clinical trial assessing the efficacy of a targeted therapy like AZD4625.



[Click to download full resolution via product page](#)

Caption: Generic workflow for a targeted therapy clinical trial.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- To cite this document: BenchChem. [Durability of Response: A Comparative Analysis of KRAS G12C Inhibitors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10829304#assessing-the-durability-of-response-to-azd4625-versus-competitors]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com